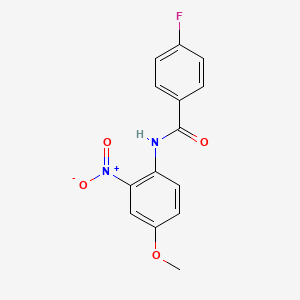

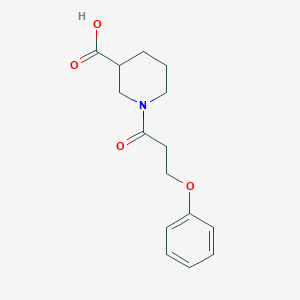

4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that is part of a broader class of compounds known as benzamides. Benzamides are an important class of compounds with a wide range of applications, including their use in the development of pharmaceuticals. The specific structure of this compound suggests potential activity in biological systems, which could be explored for therapeutic purposes.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives is a topic of interest in the field of medicinal chemistry. The first paper describes the synthesis of a fluorinated benzamide neuroleptic, which is structurally related to this compound. The synthesis involves starting from a 3-(3,4-dimethoxyphenyl)-1-propanol and proceeds to the final product in 20-25% overall yield. The radiosynthesis of the compound is achieved through a nucleophilic substitution reaction, which is a common method for introducing fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a fluorine atom in the molecule can significantly affect its properties, such as metabolic stability and binding affinity to biological targets. The fluorine atom can also be used as a radiolabel for imaging studies, as mentioned in the first paper . The methoxy and nitro groups present in this compound are electron-withdrawing groups that can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include nucleophilic substitution, as demonstrated in the first paper . This reaction is particularly useful for introducing fluorine atoms into aromatic systems. The nitro group in the compound can also undergo various chemical transformations, such as reduction to an amine, which can further diversify the chemical space of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives like this compound are influenced by their functional groups. The fluorine atom contributes to the lipophilicity of the molecule, which can affect its solubility and permeability across biological membranes. The nitro and methoxy groups can impact the acidity and basicity of the amide moiety, which in turn can influence the compound's stability and solubility in different solvents. These properties are essential for the pharmacokinetic profile of potential drug candidates.

The second paper does not directly relate to this compound but discusses the synthesis of bis(ether amine)s with fluoro and alkyl substituents . The methods described could potentially be adapted for the synthesis of related benzamide derivatives, offering insights into the synthesis of a wide range of substituted benzamides for further study.

Applications De Recherche Scientifique

Vibrational Spectroscopy

A study by Ushakumari et al. (2008) focused on vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) and FT-Raman spectra, of a compound closely related to 4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide. This research explored the vibrational wavenumbers and assignments using quantum chemistry codes, highlighting the importance of such compounds in spectroscopic studies (Ushakumari et al., 2008).

Alzheimer's Disease Research

Kepe et al. (2006) utilized a derivative of this compound in Alzheimer's disease research. The compound was used as a molecular imaging probe with PET (Positron Emission Tomography) to quantify serotonin 1A receptor densities in the brains of Alzheimer's patients, illustrating its application in neurodegenerative disease research (Kepe et al., 2006).

Synthesis of Gefitinib

Jin et al. (2005) conducted research on the synthesis of Gefitinib, an anti-cancer drug, where a derivative of this compound was used as an intermediate. This study illustrates the role of such compounds in the synthesis of therapeutically significant drugs (Jin et al., 2005).

Corrosion Inhibition Studies

A study by Mishra et al. (2018) investigated the effect of benzamide derivatives, including N-(4-methoxyphenyl)benzamide, on the corrosion inhibition of mild steel. The study demonstrates the potential application of these compounds in corrosion science (Mishra et al., 2018).

Radiosynthesis and Evaluation

Le Bars et al. (1998) reported on the high-yield radiosynthesis of a fluoro analog of a compound similar to this compound. This research is indicative of applications in radiopharmaceuticals and imaging (Le Bars et al., 1998).

Structural Investigation

Dey et al. (2021) conducted a crystal structure analysis of a compound closely related to this compound. The study emphasizes the importance of such compounds in crystallography and structural chemistry (Dey et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving the removal of hydrogen atoms from certain positions in their structure . This can lead to changes in the compound’s structure and its interactions with other molecules, potentially affecting downstream biochemical pathways .

Pharmacokinetics

Factors such as how well the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all influence its overall effect .

Result of Action

The compound’s interactions with its targets and its effects on biochemical pathways can lead to changes at the molecular and cellular level .

Propriétés

IUPAC Name |

4-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-21-11-6-7-12(13(8-11)17(19)20)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBUMQLMKAGLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)

![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B3017345.png)

![(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3017346.png)

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)

![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)